molecular formula C6H6BrN3O2 B137594 2-Amino-5-bromo-4-methyl-3-nitropyridine CAS No. 100367-40-6

2-Amino-5-bromo-4-methyl-3-nitropyridine

Cat. No. B137594
M. Wt: 232.03 g/mol
InChI Key: KFVGEPWMVKZPND-UHFFFAOYSA-N
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Description

The compound 2-Amino-5-bromo-4-methyl-3-nitropyridine is a highly substituted pyridine derivative that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly address this compound, they do provide insights into closely related compounds, which can help infer some of the characteristics and behaviors of 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-nitropyridine, involves the formation of supramolecular assemblies with Keggin polyoxoanions, indicating a potential route for synthesizing similar brominated compounds . Additionally, the microbial transformation of 2-amino-4-methyl-3-nitropyridine by various microorganisms suggests that biotransformation could be a viable method for synthesizing derivatives of 2-Amino-5-bromo-4-methyl-3-nitropyridine .

Molecular Structure Analysis

The molecular structure of related nitropyridines has been extensively studied using X-ray diffraction and quantum chemical calculations. For instance, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives have been determined, revealing a layered arrangement stabilized by hydrogen bonds . These findings can provide a basis for predicting the molecular structure of 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Chemical Reactions Analysis

The reactivity of similar compounds, such as 2-amino-5-nitropyridine, has been explored in the context of non-linear optical properties and charge transfer interactions . These studies suggest that 2-Amino-5-bromo-4-methyl-3-nitropyridine may also exhibit interesting reactivity, particularly in the presence of halide ions, which could influence its non-linear optical properties.

Physical and Chemical Properties Analysis

Quantum chemical studies on compounds like 2-amino-3-methyl-5-nitropyridine have provided insights into their vibrational frequencies, molecular orbitals, and electronic properties . Similarly, the vibrational and electronic characteristics of 2-Amino-3-bromo-5-nitropyridine have been investigated, offering a comparison for the brominated derivative . The physical properties, such as thermal stability and hydrogen bonding patterns, have been characterized for related nitropyridines, which can be used to infer the properties of 2-Amino-5-bromo-4-methyl-3-nitropyridine .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • 2-Amino-5-bromo-4-methyl-3-nitropyridine and its derivatives have been extensively studied for their crystal structures, revealing their stabilization by hydrogen bonds and layered arrangement with dimeric motifs. These studies provide insights into the molecular and crystal structures of these compounds using X-ray studies and Density Functional Theory (DFT) calculations (Bryndal et al., 2012).

Reactivity and Synthesis

  • The reactivity of nitropyridine derivatives, including 2-Amino-5-bromo-4-methyl-3-nitropyridine, has been investigated in different solvents, demonstrating the influence of solvent polarity on substitution processes. This research aids in developing synthesis methods for various derivatives of aminopyridine (Hertog & Jouwersma, 1953).

Non-linear Optical Properties

  • 2-Amino-5-bromo-4-methyl-3-nitropyridine exhibits potential for use in non-linear optical (NLO) applications. Studies have shown that its crystal structures favor efficient quadratic NLO properties, making it a candidate for optical material applications (Pécaut et al., 1993).

Molecular and Vibrational Characteristics

  • Detailed experimental and theoretical investigations have been conducted on the molecular structure, electronic, and vibrational characteristics of this compound. Quantum chemical calculations and spectroscopic studies reveal its stability, charge delocalization, and potential biological activity (Abraham et al., 2017).

Microbial Transformation

  • Biotransformation studies using different microbial strains have been performed on 2-Amino-5-bromo-4-methyl-3-nitropyridine, leading to the formation of various products. These studies provide insights into microbial hydroxylation and its inhibition by certain ions, contributing to the field of biotechnology and industrial microbiology (Tully et al., 2012).

Development of Fluorescent Probes

  • The compound has been used in the development of fluorescent probes for the detection of metal ions in aqueous media. These probes, based on 2-aminoethylpyridine derivatives, demonstrate potential for practical applications in detecting and estimating trace metals in water samples and biological systems (Singh et al., 2020).

Safety And Hazards

2-Amino-5-bromo-4-methyl-3-nitropyridine is considered hazardous. It can cause skin irritation and serious eye irritation . It is also classified as a respiratory system target organ toxicant .

Future Directions

2-Amino-5-bromo-4-methyl-3-nitropyridine is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests potential applications in the development of new pharmaceuticals.

Relevant Papers There are several papers related to 2-Amino-5-bromo-4-methyl-3-nitropyridine. Some discuss its synthesis and reactions , while others focus on its use in the synthesis of other compounds .

properties

IUPAC Name

5-bromo-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVGEPWMVKZPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428426
Record name 2-Amino-5-bromo-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4-methyl-3-nitropyridine

CAS RN

100367-40-6
Record name 2-Amino-5-bromo-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methyl-3-nitropyridine
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Synthesis routes and methods

Procedure details

Nitric acid (0.7 ml) was added dropwise to a solution of 5-bromo-4-methylpyridine-2-amine (2.0 g) in concentrated sulfuric acid (8.7 ml) at 55° C. over 30 minutes, and the mixture was stirred at the same temperature for 3 hours. After further stirring at room temperature for 2 hours, the reaction solution was poured into ice water. A 50% aqueous sodium hydroxide solution was added, and the resulting precipitate was collected by filtration, washed with distilled water and then dried under reduced pressure to give the title compound (2.5 g).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Fitzgerald, GR Parr, LM Smith - Analytical chemistry, 1993 - ACS Publications
In order to examine the importance of pH in the matrix-assisted laser desorption/ionization (MAL-DI) analysis of proteins and oligonucleotides, 37 highly substituted pyrimidine, pyridine, …
Number of citations: 276 pubs.acs.org

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